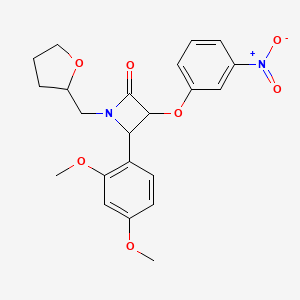
4-(2,4-Dimethoxyphenyl)-3-(3-nitrophenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dimethoxyphenyl)-3-(3-nitrophenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one is a useful research compound. Its molecular formula is C22H24N2O7 and its molecular weight is 428.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(2,4-Dimethoxyphenyl)-3-(3-nitrophenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one belongs to the azetidinone class, which has been widely studied for its diverse biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This compound features a distinctive azetidinone ring, which is known for its pharmacological significance.
Antibacterial Activity
Azetidinone derivatives have been recognized for their antibacterial properties. Studies have shown that compounds with similar structures demonstrate significant activity against various bacterial strains. For instance, azetidinones have been effective against resistant strains of Staphylococcus aureus and other Gram-positive bacteria . The mechanism often involves inhibition of bacterial cell wall synthesis.
Antiviral Activity
Research indicates that azetidinone compounds exhibit antiviral properties. For example, certain derivatives have shown moderate inhibitory effects against viruses such as human coronavirus and influenza A virus . The compound's potential as an antiviral agent can be attributed to its ability to interfere with viral replication.
Anticancer Activity
The anticancer potential of azetidinones has been extensively documented. Compounds structurally related to this compound have demonstrated cytostatic activity against various cancer cell lines. For instance, studies reported IC50 values ranging from 14.5 to 97.9 µM against different cancer cell lines . The ability to induce apoptosis in cancer cells is a critical aspect of their anticancer activity.
Table 1: Summary of Biological Activities
| Activity | Effectiveness | Reference |
|---|---|---|
| Antibacterial | Moderate | |
| Antiviral | Moderate | |
| Anticancer | IC50: 14.5 - 97.9 µM |
Case Study: Antiviral Efficacy
In a study focusing on the antiviral properties of azetidinone derivatives, one compound demonstrated an EC50 value of 12 µM against the H1N1 influenza virus. This highlights the potential of azetidinones in treating viral infections, particularly in cases where traditional antiviral therapies are ineffective .
Case Study: Anticancer Properties
Another investigation into the anticancer effects of azetidinones revealed that specific derivatives could inhibit proliferation in breast cancer cell lines at nanomolar concentrations. This suggests that modifications in the chemical structure can significantly enhance their therapeutic efficacy .
Propiedades
IUPAC Name |
4-(2,4-dimethoxyphenyl)-3-(3-nitrophenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7/c1-28-15-8-9-18(19(12-15)29-2)20-21(22(25)23(20)13-17-7-4-10-30-17)31-16-6-3-5-14(11-16)24(26)27/h3,5-6,8-9,11-12,17,20-21H,4,7,10,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQSYAQTRNSYMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C(C(=O)N2CC3CCCO3)OC4=CC=CC(=C4)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














